1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-chlorobenzoyl)-1H-pyrrole-2-carbonitrile
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Overview
Description
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-chlorobenzoyl)-1H-pyrrole-2-carbonitrile is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrole ring, a pyridine ring, and multiple halogen substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-chlorobenzoyl)-1H-pyrrole-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Pyrrole Ring: This can be achieved through the reaction of an appropriate amine with a diketone under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki or Heck reaction, using a suitable pyridine derivative.
Carbonitrile Formation: The nitrile group can be introduced through a reaction with cyanogen bromide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-chlorobenzoyl)-1H-pyrrole-2-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-chlorobenzoyl)-1H-pyrrole-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure and reactivity.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-chlorobenzoyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. The presence of halogen atoms and the nitrile group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: This compound shares the pyridine ring and trifluoromethyl group but lacks the pyrrole ring and carbonitrile group.
4-Chlorobenzoyl chloride: This compound contains the chlorobenzoyl group but lacks the pyridine and pyrrole rings.
Uniqueness
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-chlorobenzoyl)-1H-pyrrole-2-carbonitrile is unique due to its combination of functional groups and rings, which contribute to its diverse reactivity and potential applications. The presence of multiple halogen atoms and the nitrile group further enhances its chemical properties and makes it a valuable compound in various fields of research.
Properties
IUPAC Name |
4-(4-chlorobenzoyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Cl2F3N3O/c19-13-3-1-10(2-4-13)16(27)11-5-14(7-24)26(9-11)17-15(20)6-12(8-25-17)18(21,22)23/h1-6,8-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJZSBUZNQJUCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CN(C(=C2)C#N)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Cl2F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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